molecular formula C28H44N4O4 B10822253 9Nfy3MS3SL CAS No. 1008993-65-4

9Nfy3MS3SL

Katalognummer B10822253
CAS-Nummer: 1008993-65-4
Molekulargewicht: 500.7 g/mol
InChI-Schlüssel: HIIMPSTXUQUYOO-FPJBJBNZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TZP-102 involves multiple steps, starting from commercially available starting materials. The process typically includes the formation of a macrocyclic structure through cyclization reactions. Specific details about the synthetic routes and reaction conditions are proprietary to the developing pharmaceutical company, Tranzyme, Inc. general steps include:

    Formation of the Macrocyclic Core: This involves cyclization reactions under controlled conditions.

    Functional Group Modifications: Introduction of functional groups necessary for the biological activity of the compound.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of TZP-102 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This includes:

    Batch Processing: Large quantities of starting materials are processed in batches.

    Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors may be used.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

TZP-102 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with altered biological activity.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, TZP-102 serves as a model compound for studying macrocyclic structures and their synthesis. It also provides insights into the design of selective receptor agonists.

Biology

In biological research, TZP-102 is used to study the ghrelin receptor and its role in gastrointestinal motility. It helps in understanding the physiological effects of ghrelin receptor activation.

Medicine

The primary medical application of TZP-102 is in the treatment of diabetic gastroparesis. Clinical trials have shown that it can improve symptoms such as nausea, vomiting, and abdominal pain .

Industry

In the pharmaceutical industry, TZP-102 represents a potential therapeutic agent for gastrointestinal disorders. Its development also contributes to the advancement of drug design and synthesis techniques.

Wirkmechanismus

TZP-102 exerts its effects by binding to and activating the ghrelin receptor, a G-protein coupled receptor. This activation stimulates the release of growth hormone and enhances gastrointestinal motility. The molecular targets include the ghrelin receptor on the surface of gastrointestinal cells, leading to improved gastric emptying and symptom relief in gastroparesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    TZP-101: Another ghrelin receptor agonist developed by Tranzyme, Inc.

    Relamorelin: A ghrelin receptor agonist developed by Allergan for the treatment of gastroparesis.

    Ghrelin: The natural ligand for the ghrelin receptor, used in research to study its physiological effects.

Uniqueness

TZP-102 is unique due to its macrocyclic structure, which provides high selectivity and potency for the ghrelin receptor. Unlike other compounds, it has shown a favorable safety profile and efficacy in clinical trials for diabetic gastroparesis .

Eigenschaften

CAS-Nummer

1008993-65-4

Molekularformel

C28H44N4O4

Molekulargewicht

500.7 g/mol

IUPAC-Name

(3R,6S,9R,12R,15S)-6-cyclopropyl-3,8,9,15-tetramethyl-12-(2-methylpropyl)-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione

InChI

InChI=1S/C28H44N4O4/c1-17(2)15-23-27(34)30-18(3)11-12-21-9-7-8-10-24(21)36-19(4)16-29-25(22-13-14-22)28(35)32(6)20(5)26(33)31-23/h7-10,17-20,22-23,25,29H,11-16H2,1-6H3,(H,30,34)(H,31,33)/t18-,19+,20+,23+,25-/m0/s1

InChI-Schlüssel

HIIMPSTXUQUYOO-FPJBJBNZSA-N

Isomerische SMILES

C[C@H]1CCC2=CC=CC=C2O[C@@H](CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C)C)C3CC3)C

Kanonische SMILES

CC1CCC2=CC=CC=C2OC(CNC(C(=O)N(C(C(=O)NC(C(=O)N1)CC(C)C)C)C)C3CC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.